molecular formula C15H22N5O8P B1260361 cis-Zeatin riboside monophosphate

cis-Zeatin riboside monophosphate

Cat. No. B1260361
M. Wt: 431.34 g/mol
InChI Key: IRILMCCKFANGJQ-BAJUWZQUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cis-Zeatin riboside monophosphate is a purine ribonucleoside monophosphate.

Scientific Research Applications

Role in Plant Growth and Development

cis-Zeatin riboside monophosphate, a cytokinin, plays a crucial role in plant growth and development. Studies have revealed its significant presence and activity in various plant tissues. For instance, in maize, cis-zeatin and its derivatives, including cis-zeatin riboside, are prominent cytokinin components. These compounds undergo natural metabolic processes like O-glucosylation, indicating their importance in maize's physiological functions (Veach, Martin, Mok, Malbeck, Vaňková, & Mok, 2003).

Furthermore, studies in rice demonstrate that cis-zeatin influences root elongation and gene regulation, suggesting a significant impact on rice growth and development. The identification of specific cis-zeatin-O-glucosyltransferases in rice further underscores the physiological importance of this compound (Kudo, Makita, Kojima, Tokunaga, & Sakakibara, 2012).

Metabolic Roles in Diverse Plant Species

The metabolic roles of cis-zeatin riboside monophosphate extend to various plant species. It has been detected and identified in different plants like the bryophyte Physcomitrella patens and the hop plant, suggesting its widespread occurrence and potential regulatory roles across plant species. These findings highlight the diversity of cis-zeatin's functions in plant physiology and development (von Schwartzenberg, Núñez, Blaschke, Dobrev, Novák, Motyka, & Strnad, 2007); (Watanabe, Yokota, & Takahashi, 1978).

properties

Product Name

cis-Zeatin riboside monophosphate

Molecular Formula

C15H22N5O8P

Molecular Weight

431.34 g/mol

IUPAC Name

[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-[[(Z)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]oxolan-2-yl]methyl dihydrogen phosphate

InChI

InChI=1S/C15H22N5O8P/c1-8(4-21)2-3-16-13-10-14(18-6-17-13)20(7-19-10)15-12(23)11(22)9(28-15)5-27-29(24,25)26/h2,6-7,9,11-12,15,21-23H,3-5H2,1H3,(H,16,17,18)(H2,24,25,26)/b8-2-/t9-,11-,12-,15-/m1/s1

InChI Key

IRILMCCKFANGJQ-BAJUWZQUSA-N

Isomeric SMILES

C/C(=C/CNC1=C2C(=NC=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)O)O)O)/CO

SMILES

CC(=CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)CO

Canonical SMILES

CC(=CCNC1=C2C(=NC=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)CO

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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